Human GLP-1-(7-36)-amide Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Human GLP-1 (7-36a) is a peptide hormone that is secreted into the bloodstream in response to glucose, fatty acids, insulin, leptin, gastrin-releasing peptide, cholinergic transmitters, beta-adrenergic transmitters, and peptidergic transmitters . It is also known as Glucagon-like peptide-1 .

Synthesis Analysis

GLP-1 receptor agonists have shown to effectively lower haemoglobin A 1c and fasting plasma glucose concentrations . The production process and scale can strongly impact the physical stability of the products . Different manufacturing processes can affect the chemical/physical stability and impurity profile, which may impact immunogenicity .Molecular Structure Analysis

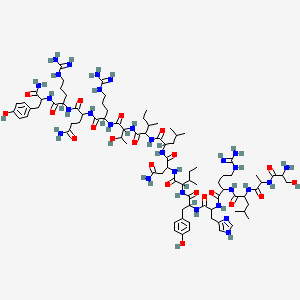

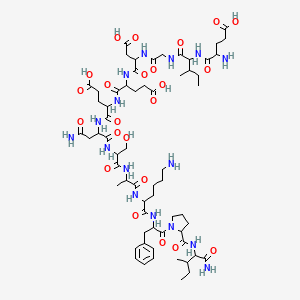

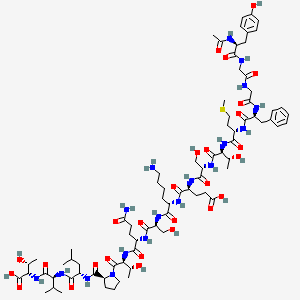

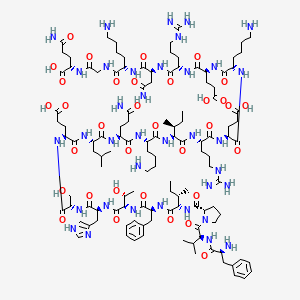

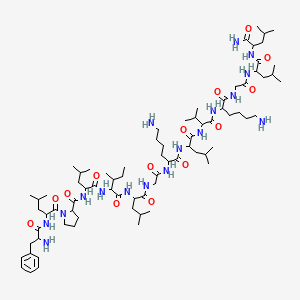

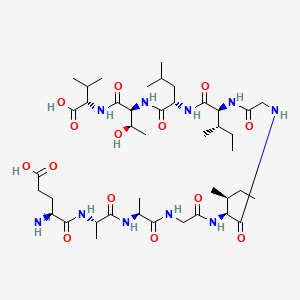

The molecular structure of GLP-1 (7-36a) is similar to that of GLP-1, but with two amino acid substitutions (Aib8, Arg34) and is derivatised at Lys26 with C18 diacids via a γGlu-2xOEG linker . The peptides are analogues of human GLP-1 (7-36) .Chemical Reactions Analysis

GLP-1 receptor agonists have shown to effectively lower haemoglobin A 1c and fasting plasma glucose concentrations . They also have significant effects on glycaemic control .Physical And Chemical Properties Analysis

GLP-1 (7-36a) is released by intestinal EECs after the ingestion of food, especially meals rich in fat and proteins . It is largely metabolized by the enzyme peptidyl-glycine α-amidating monooxygenase (PAM) into the equally active GLP-1(7-36) NH2 .科学的研究の応用

Metabolic and Weight Management

Human GLP-1-(7-36)-amide acetate plays a pivotal role in metabolic regulation and weight management. Studies have shown its potential in modifying metabolic pathways, suggesting its significance beyond traditional therapeutic uses. For instance, GLP-1 analogs, including this compound, have demonstrated efficacy in reducing body weight by modulating food intake and increasing basal energy expenditure, highlighting their potential in treating diabetic and non-diabetic overweight or obese individuals (Gao et al., 2020). Furthermore, the peptide has shown promise in improving glucose tolerance and managing obesity, underpinning its therapeutic significance in metabolic diseases (Li et al., 2019).

Modulation of Gastrointestinal Motility

This compound has been found to modulate gastrointestinal motility, which is crucial for maintaining digestive health and managing metabolic disorders. Research indicates that physiological plasma concentrations of GLP-1 can inhibit human postprandial motility through mechanisms involving myenteric neurons, elucidating its role in gastrointestinal relaxation and its potential therapeutic implications (Halim et al., 2018).

Bone Health

Emerging research suggests a link between this compound and bone health. A study demonstrated the acute inhibitory effect of GLP-1 on bone resorption markers in humans, indicating that GLP-1 receptor agonists might play a role in the gut–bone axis. This finding opens new avenues for understanding the broader physiological effects of GLP-1 and its potential in managing bone health (Nissen et al., 2019).

Cardiovascular Health

GLP-1 has also been implicated in cardiovascular health, with research exploring its role in cardioprotection and myocardial function. Although studies have yielded mixed results, the exploration of GLP-1 in this domain underscores its potential impact on cardiovascular health and the need for further investigation (Giblett et al., 2018).

Bioconjugation for Drug Delivery

The development and optimization of chemistries to produce alkyne-modified GLP-1 analogs are underway to enhance drug delivery properties. This research focuses on modifying specific sites of the GLP-1 molecule to create libraries that can be rapidly and efficiently conjugated to other components, potentially leading to improved treatments for type 2 diabetes or obesity (Alavi et al., 2020).

作用機序

GLP-1 receptor agonists promote strategic changes in the pathophysiological pathway of T2D and improve the secretion of glucagon and insulin, which results in a reduction in blood glucose levels and the promotion of weight loss . They also act as a neurotransmitter responsible for signaling satiety via the brainstem-hypothalamus .

Safety and Hazards

将来の方向性

Oral semaglutide, a glucagon-like peptide 1 receptor agonist, effectively reduces glycated hemoglobin (HbA1c) levels and body weight in a broad spectrum of patients with T2D and shows cardiovascular safety . It broadens therapy options and facilitates the adoption of earlier GLP-1 RA treatment once T2D patients present low rates of treatment discontinuation .

特性

CAS番号 |

1119517-19-9 |

|---|---|

分子式 |

C₁₄₉H₂₂₆N₄₀O₄₅.xC₂H₄O₂ |

配列 |

One Letter Code: HAEGTFTSDVSSYLEGQAAKEFIAWLVKGRNH2 |

同義語 |

Human GLP-1-(7-36)-amide Acetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。